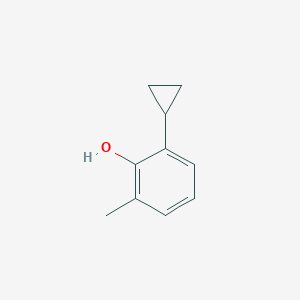

2-Cyclopropyl-6-methylphenol

Description

BenchChem offers high-quality 2-Cyclopropyl-6-methylphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyclopropyl-6-methylphenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-cyclopropyl-6-methylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-7-3-2-4-9(10(7)11)8-5-6-8/h2-4,8,11H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRQKVXNVZPBESR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C2CC2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Cyclopropyl-6-methylphenol molecular structure and weight

[1]

Executive Summary

2-Cyclopropyl-6-methylphenol (CAS: 499236-68-9) represents a specialized class of sterically hindered phenols .[1] Unlike its symmetrical analog propofol (2,6-diisopropylphenol), this compound introduces asymmetry through a unique ortho-cyclopropyl / ortho-methyl substitution pattern.[1]

This structural motif is critical in modern drug and agrochemical design for two reasons:

-

Metabolic Resilience: The cyclopropyl group resists oxidative metabolism (specifically CYP450 hydroxylation) far better than isopropyl or ethyl groups [1].[1]

-

Conformational Locking: The rigid geometry of the cyclopropyl ring (bond angles ~60°) creates a distinct "steric wall" that modulates the reactivity of the phenolic hydroxyl group, enhancing stability against unwanted etherification or oxidation in complex biological environments.[1]

Molecular Architecture & Physicochemical Profile[1]

Structural Analysis

The molecule consists of a benzene core trisubstituted at the 1, 2, and 6 positions.[1]

-

Position 1 (Hydroxyl): The chemical "warhead," acting as a hydrogen bond donor.[1]

-

Position 2 (Cyclopropyl): Provides high electron density (Walsh orbitals) and significant steric bulk without the rotational freedom of an isopropyl group.[1]

-

Position 6 (Methyl): Provides a secondary steric block and mild electron-donating induction (+I effect).[1]

Key Physicochemical Data

Data synthesized from computed and experimental sources.[1]

| Property | Value | biological/Synthetic Implication |

| Molecular Formula | -- | |

| Molecular Weight | 148.20 g/mol | Fragment-based drug discovery compliant (Rule of 3).[1] |

| LogP (Predicted) | 2.8 - 3.1 | Highly lipophilic; crosses Blood-Brain Barrier (BBB) and plant cuticles effectively.[1] |

| pKa (Predicted) | ~10.5 | Less acidic than unsubstituted phenol (~10.[1]0) due to electron-donating alkyl groups.[1][2] |

| Boiling Point | 186.6 ± 9.0 °C | Volatile; requires careful handling during rotary evaporation.[1] |

| Density | 1.121 g/cm³ | Slightly denser than water; separates as the bottom layer in aqueous extractions.[1] |

| H-Bond Donors | 1 | Critical for receptor binding (e.g., GABA_A or auxin receptors).[1] |

Synthetic Pathways: The "Ring-Preservation" Challenge

Critical Warning: Traditional Friedel-Crafts alkylation of o-cresol with cyclopropyl halides often fails due to the cyclopropylcarbinyl rearrangement , leading to ring opening (formation of butenyl chains).[1]

Therefore, this guide recommends Transition-Metal Catalyzed Cross-Coupling as the Gold Standard protocol.[1]

Protocol A: Suzuki-Miyaura Cross-Coupling (High Fidelity)

This method couples an aryl halide with a cyclopropylboronic acid.[1] It preserves the strained cyclopropane ring.[1]

Reaction Scheme: 2-Bromo-6-methylphenol + Cyclopropylboronic acid → [Pd Catalyst] → 2-Cyclopropyl-6-methylphenol[1]

Step-by-Step Methodology

-

Starting Material: Begin with 2-bromo-6-methylphenol .[1]

-

Protection (Recommended): Convert the phenol to a benzyl ether or methoxymethyl (MOM) ether to prevent catalyst poisoning by the free hydroxyl group.[1]

-

Reagents: MOM-Cl, DIPEA, DCM.[1]

-

-

The Coupling:

-

Deprotection: Acidic hydrolysis (HCl/MeOH) to remove the MOM group and reveal the target phenol.[1]

Visualization of Synthetic Logic

The following diagram illustrates the decision matrix for synthesis, highlighting why the Suzuki route is preferred over Friedel-Crafts.

Caption: Synthetic decision tree contrasting the high-risk Friedel-Crafts route with the high-fidelity Suzuki-Miyaura coupling protocol.

Applications & Mechanism of Action

Agrochemicals (Herbicides)

The primary industrial use of 2-cyclopropyl-6-methylphenol is as an intermediate for HPPD inhibitors (4-hydroxyphenylpyruvate dioxygenase inhibitors).[1]

-

Mechanism: The phenol is etherified (O-alkylation) to link with heterocyclic scaffolds (e.g., isoxazoles or pyrazoles).[1]

-

Function: The ortho-cyclopropyl group provides steric bulk that fits into the hydrophobic pocket of the plant enzyme, blocking plastoquinone biosynthesis and causing bleaching in weeds [2].[1]

Pharmaceutical Research (Bioisosteres)

In drug development, this compound serves as a bioisostere for propofol derivatives or other phenolic ligands.[1]

-

GABA-A Modulation: Like propofol, ortho-alkylated phenols modulate the GABA-A receptor.[1] The cyclopropyl group alters the lipophilicity profile (

) and metabolic half-life compared to isopropyl groups.[1] -

Antimicrobial Agents: The lipophilic nature allows the molecule to penetrate bacterial cell membranes, disrupting the proton motive force (PMF) [3].[1]

Safety & Handling Protocols

Hazard Class: Irritant / Toxic if Swallowed.[1] Signal Word: WARNING.

-

Oxidation Sensitivity: While hindered, the phenol can still oxidize to the quinone form (turning pink/brown) upon prolonged exposure to air.[1] Store under Argon at 2–8°C.

-

Skin Absorption: Phenols are rapidly absorbed through the skin and can cause chemical burns and systemic toxicity.[1]

-

Disposal: Do not dispose of down the drain. Collect in halogenated organic waste containers (due to potential bromide traces from synthesis) or general organic waste.[1]

References

-

Kirchmair, J., et al. (2015).[1] "Predicting drug metabolism: experiment and/or computation?" Nature Reviews Drug Discovery.[1] Link[1]

-

Beaudegnies, R., et al. (2009).[1] "Recent advances in the chemistry of HPPD inhibitors." Bioorganic & Medicinal Chemistry. Link

-

PubChem. (2024).[1][3][4] "Compound Summary: 2-Cyclopropyl-6-methylphenol (CID 22939951)."[1][4] National Library of Medicine.[1][3] Link

-

Talele, T. T. (2016).[1] "The 'Cyclopropyl Fragment' is a Versatile Player in Drug Design."[1][2] Journal of Medicinal Chemistry. Link[1]

Sources

- 1. Buy 2-Cyclopropyl-6-methylphenol | 499236-68-9 [smolecule.com]

- 2. 2-Cyclopropyl-6-methylphenol | 499236-68-9 | Benchchem [benchchem.com]

- 3. 2-[1-(2-Hydroxyphenyl)cyclopropyl]-6-methylphenol | C16H16O2 | CID 19812691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Cyclopropyl-6-methylphenol | C10H12O | CID 22939951 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Antimicrobial and Antifungal Potential of 2-Cyclopropyl-6-methylphenol

Abstract

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Substituted phenols have long been recognized for their broad-spectrum antimicrobial properties. This technical guide provides a comprehensive analysis of 2-Cyclopropyl-6-methylphenol, a unique phenolic compound, as a potential antimicrobial and antifungal agent. While direct studies on its bioactivity are nascent, this document synthesizes the well-established principles of phenolic antimicrobials to build a strong hypothesis for its efficacy. We present a prospective analysis, detailing the critical experimental workflows for the systematic evaluation of its antimicrobial potential, from initial screening to preliminary mechanism of action studies. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery of new anti-infective agents.

Introduction: Unveiling a Candidate Molecule

2-Cyclopropyl-6-methylphenol is a substituted phenol characterized by a cyclopropyl group at the 2-position and a methyl group at the 6-position of the phenolic ring. Currently, its primary documented use is as a specialized building block in the synthesis of more complex, biologically active molecules, particularly within the agrochemical sector.[1] However, its structural similarity to well-known phenolic antimicrobials, such as thymol and carvacrol, suggests a latent potential for antimicrobial and antifungal activity.

The core of this potential lies in the phenolic hydroxyl group and the lipophilic nature of the alkyl and cyclopropyl substituents. The hydroxyl group is a key player in the antimicrobial action of phenols, while the substituents can modulate the compound's lipophilicity, which is crucial for its interaction with microbial cell membranes.[2][3] This guide will dissect the structural attributes of 2-Cyclopropyl-6-methylphenol to postulate its antimicrobial capabilities and provide a rigorous framework for its experimental validation.

Physicochemical Properties of 2-Cyclopropyl-6-methylphenol

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. The following table summarizes the key properties of 2-Cyclopropyl-6-methylphenol.

| Property | Value | Source |

| CAS Number | 499236-68-9 | [4][5][6] |

| Molecular Formula | C₁₀H₁₂O | [4][5][6] |

| Molecular Weight | 148.20 g/mol | [1][4] |

| Appearance | Colorless to light yellow liquid or semi-solid | [4][5] |

| Boiling Point (Predicted) | 186.6 ± 9.0 °C | [1][5] |

| Density (Predicted) | 1.121 ± 0.06 g/cm³ | [1][5] |

| pKa (Predicted) | 10.52 ± 0.35 | [5] |

| LogP (Predicted) | 2.578 - 2.8 | [1][6] |

| Storage Temperature | 2-8°C, sealed in dry conditions | [4][5][7] |

The Scientific Rationale: A Hypothesis for Antimicrobial Action

The antimicrobial efficacy of phenolic compounds is a well-established principle in medicinal chemistry.[2][8][9] The proposed antimicrobial and antifungal activity of 2-Cyclopropyl-6-methylphenol is predicated on the known mechanisms of this chemical class.

The Central Role of the Phenolic Hydroxyl Group

The hydroxyl (-OH) group is the cornerstone of the antimicrobial activity of phenols. It can donate a proton, leading to the acidification of the microbial cytoplasm and the disruption of cellular homeostasis.[8][9] Furthermore, the hydroxyl group can form hydrogen bonds with microbial proteins, leading to their denaturation and the inhibition of essential enzymes.[2]

Lipophilicity and Membrane Interaction: A Structure-Activity Relationship

The antimicrobial potency of phenolic compounds is significantly influenced by their lipophilicity, which dictates their ability to partition into and disrupt microbial cell membranes.[2][3][10] The alkyl and cyclopropyl substituents on the phenolic ring of 2-Cyclopropyl-6-methylphenol are expected to enhance its lipophilic character.

Structure-Activity Relationship Hypothesis:

-

The cyclopropyl group , with its unique electronic properties and steric bulk, may influence the compound's interaction with the lipid bilayer of microbial membranes in a distinct manner compared to linear or branched alkyl groups found in other antimicrobial phenols.

-

The methyl group at the 6-position, ortho to the hydroxyl group, can also modulate the compound's lipophilicity and steric profile, potentially enhancing its antimicrobial efficacy.[11]

-

The overall lipophilicity of 2-Cyclopropyl-6-methylphenol, as suggested by its predicted LogP value, is within a range that is often associated with significant antimicrobial activity.[11]

Postulated Mechanisms of Action

Based on the extensive literature on phenolic antimicrobials, we can hypothesize several primary mechanisms of action for 2-Cyclopropyl-6-methylphenol against both bacteria and fungi:

-

Disruption of Cell Membrane Integrity: The compound is likely to intercalate into the lipid bilayer of the cell membrane, altering its fluidity and permeability.[2][3] This can lead to the leakage of essential intracellular components, such as ions and ATP, ultimately resulting in cell death.[2][9]

-

Inhibition of Essential Enzymes: The phenolic hydroxyl group can interact with microbial enzymes, including those involved in energy production (e.g., ATP synthase) and cell wall synthesis, leading to their inactivation.[2][8][12]

-

Protein Denaturation: The compound may cause the denaturation of both membrane-bound and cytoplasmic proteins, disrupting cellular functions.[8]

-

Induction of Oxidative Stress: Some phenolic compounds can generate reactive oxygen species (ROS), leading to damage of DNA, proteins, and lipids.[2][13]

A Roadmap for Discovery: Experimental Workflows

To empirically validate the hypothesized antimicrobial and antifungal potential of 2-Cyclopropyl-6-methylphenol, a systematic and rigorous experimental approach is required. The following sections detail the essential workflows, from initial screening to preliminary mechanistic studies.

Workflow for In Vitro Antimicrobial and Antifungal Susceptibility Testing

The initial step is to determine the compound's inhibitory activity against a panel of clinically relevant microorganisms. The Minimum Inhibitory Concentration (MIC) is the primary quantitative measure of this activity.

Caption: Workflow for in vitro antimicrobial and antifungal susceptibility testing.

3.1.1. Detailed Protocol: Broth Microdilution for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[14]

Materials:

-

2-Cyclopropyl-6-methylphenol

-

Sterile 96-well microtiter plates

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Microbial cultures

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer

-

Multichannel pipette

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of 2-Cyclopropyl-6-methylphenol in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

-

Inoculum Preparation:

-

From a fresh culture plate, select several colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

-

Dilute this suspension in the appropriate broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[15]

-

-

Serial Dilution:

-

Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Add 100 µL of the compound's stock solution to the first column of wells, creating a 1:2 dilution.

-

Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, and so on, across the plate. Discard 100 µL from the last column of dilutions.

-

-

Inoculation: Inoculate each well with 100 µL of the prepared microbial suspension.[16] Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).

-

Incubation: Incubate the plates at the appropriate temperature and duration (e.g., 35-37°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for yeasts).[14]

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.[5] For fungi, the endpoint for azoles is often a ≥50% reduction in growth compared to the control.[17]

3.1.2. Detailed Protocol: Kirby-Bauer Disk Diffusion Assay

This is a qualitative method to assess the susceptibility of a microorganism to an antimicrobial agent.[1][18][19]

Materials:

-

Mueller-Hinton agar (MHA) plates (or other appropriate agar for fungi)[18]

-

Sterile paper disks

-

2-Cyclopropyl-6-methylphenol solution

-

Microbial cultures

-

Sterile cotton swabs

-

Calipers

Procedure:

-

Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.[18]

-

Plate Inoculation:

-

Disk Application:

-

Aseptically apply sterile paper disks impregnated with a known concentration of 2-Cyclopropyl-6-methylphenol to the surface of the inoculated agar.

-

Gently press the disks to ensure complete contact with the agar.

-

-

Incubation: Incubate the plates inverted at the appropriate temperature and duration.

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of no growth around each disk to the nearest millimeter using calipers.[5][18] The size of the zone is proportional to the susceptibility of the microorganism to the compound.

Workflow for Investigating the Mechanism of Action

Once antimicrobial activity is confirmed, the next crucial step is to elucidate the mechanism of action. Based on the hypothesized mechanisms for phenolic compounds, the following workflow can be employed.

Caption: Workflow for investigating the mechanism of action of 2-Cyclopropyl-6-methylphenol.

3.2.1. Detailed Protocol: Bacterial Membrane Permeability Assay

This assay assesses the compound's ability to disrupt the bacterial cell membrane using fluorescent probes.[22][23]

Materials:

-

Bacterial suspension (mid-log phase)

-

2-Cyclopropyl-6-methylphenol

-

Fluorescent probes (e.g., Propidium Iodide - PI, for compromised membranes; SYTOX Green)

-

96-well black, clear-bottom plates

-

Fluorescence microplate reader

-

HEPES buffer (5 mM, pH 7.2)[22]

Procedure:

-

Bacterial Preparation: Grow bacteria to mid-log phase, then harvest by centrifugation and wash with HEPES buffer. Resuspend the cells in HEPES buffer to a standardized optical density.

-

Assay Setup: In a 96-well plate, mix the bacterial suspension, the fluorescent probe (at its working concentration), and various concentrations of 2-Cyclopropyl-6-methylphenol (typically below and above the MIC).[22] Include a negative control (no compound) and a positive control (a known membrane-disrupting agent).

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity over time using a microplate reader at the appropriate excitation and emission wavelengths for the chosen probe.

-

Data Analysis: An increase in fluorescence intensity over time in the presence of the compound indicates that the membrane has been permeabilized, allowing the dye to enter the cell and bind to nucleic acids.

Synthesis and Future Directions

Synthesis of 2-Cyclopropyl-6-methylphenol

The synthesis of 2-Cyclopropyl-6-methylphenol and other long-chain alkylphenols is typically achieved through the alkylation of a phenol with an alkene.[24] Other reported methods include the reduction of a 2-acylphenol in the presence of a metallic catalyst.[6] The availability of scalable synthetic routes is a critical consideration for the future development of this compound.

Considerations for Drug Development and Future Research

While the hypothesized antimicrobial potential of 2-Cyclopropyl-6-methylphenol is promising, several factors must be considered for its potential translation into a therapeutic agent:

-

Toxicity and Selectivity: In vitro cytotoxicity assays against mammalian cell lines are essential to determine the compound's therapeutic index.

-

Spectrum of Activity: A broader panel of microorganisms, including multidrug-resistant strains and clinically relevant fungal species, should be tested.

-

In Vivo Efficacy: Successful in vitro results must be followed by in vivo studies in appropriate animal models of infection.

-

Formulation and Delivery: The compound's solubility and stability will influence the development of suitable formulations for therapeutic delivery.

Conclusion

2-Cyclopropyl-6-methylphenol represents a compelling, yet underexplored, candidate for antimicrobial drug discovery. Its structural analogy to established phenolic antimicrobials provides a strong scientific basis for its potential efficacy. The experimental workflows detailed in this guide offer a robust framework for the systematic evaluation of its antimicrobial and antifungal properties and the elucidation of its mechanism of action. Further research into this and similar novel phenolic structures is warranted in the ongoing search for new weapons against infectious diseases.

References

-

The Application of Natural Phenolic Substances as Antimicrobial Agents in Agriculture and Food Industry. MDPI. Available at: [Link]

-

Determination of antimicrobial resistance by disk diffusion. FWD AMR-RefLabCap. Available at: [Link]

-

Antifungal Activity of the Phenolic Compounds Ellagic Acid (EA) and Caffeic Acid Phenethyl Ester (CAPE) against Drug-Resistant Candida auris. MDPI. Available at: [Link]

-

Natural phenolic compounds: A potential antifungal agent. ResearchGate. Available at: [Link]

-

Phenolic Compounds in Bacterial Inactivation: A Perspective from Brazil. MDPI. Available at: [Link]

-

Structure-Antimicrobial Activity Relationship for a New Class of Antimicrobials, Silanols, in Comparison to Alcohols and Phenols. DTIC. Available at: [Link]

-

Antibacterial Activity of Polyphenols: Structure-Activity Relationship and Influence of Hyperglycemic Condition. PMC. Available at: [Link]

-

Future Antimicrobials: Natural and Functionalized Phenolics. PMC. Available at: [Link]

-

Preventing Microbial Infections with Natural Phenolic Compounds. MDPI. Available at: [Link]

-

Antimicrobial Susceptibility Testing. StatPearls - NCBI Bookshelf. Available at: [Link]

-

Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. Available at: [Link]

-

Antifungal Activity of Phenolic and Polyphenolic Compounds from Different Matrices of Vitis vinifera L. against Human Pathogens. PMC. Available at: [Link]

- Process for the preparation of a 2-alkylphenol. Google Patents.

-

In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. PMC. Available at: [Link]

-

Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. PMC. Available at: [Link]

-

Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria. PMC. Available at: [Link]

-

MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Available at: [Link]

-

LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. Available at: [Link]

-

Determination of MIC by Broth Dilution Method. YouTube. Available at: [Link]

-

Correlation between Antimicrobial Activity Values and Total Phenolic Content/Antioxidant Activity in Rubus idaeus L. MDPI. Available at: [Link]

-

Inhibition of enzymatic cellulolysis by phenolic compounds. ResearchGate. Available at: [Link]

-

Inner Membrane Permeability Assay (ONPG Assay). Hancock Lab. Available at: [Link]

-

CLSI M60 2020 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. CLSI. Available at: [Link]

-

How to assess bacterial permeability?. ResearchGate. Available at: [Link]

-

Catalytic synthesis of long chain alkylphenol by Fe2O3·SO4 2-. ResearchGate. Available at: [Link]

-

Main mechanisms of antimicrobial activity of phenolic compounds. ResearchGate. Available at: [Link]

-

How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. Available at: [Link]

-

Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. Available at: [Link]

-

Naturally Occurring Phenolic Antibacterial Compounds Show Effectiveness against Oral Bacteria by a Quantitative Structure−Activity Relationship Study. ACS Publications. Available at: [Link]

-

Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. PubMed. Available at: [Link]

-

Inhibitory Properties of Phenolic Compounds Against Enzymes Linked with Human Diseases. Semantic Scholar. Available at: [Link]

-

THE ROLE OF PHENOLIC COMPOUNDS AS POTENTIAL ANTIMICROBIAL AGENTS. IIP Series. Available at: [Link]

-

A Practical Guide to Antifungal Susceptibility Testing. PMC. Available at: [Link]

-

Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Microbe Notes. Available at: [Link]

-

Susceptibility Testing. MSD Manual Professional Edition. Available at: [Link]

-

Bacterial Outer Membrane Permeability Increase Underlies the Bactericidal Effect of Fatty Acids From Hermetia illucens (Black Soldier Fly) Larvae Fat Against Hypermucoviscous Isolates of Klebsiella pneumoniae. Frontiers. Available at: [Link]

-

Theory and Practice of Alkyl Phenol Synthesis. tert-Octylphenols. Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]

-

Antifungal Susceptibility Test Interpretive Criteria. FDA. Available at: [Link]

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available at: [Link]

-

Use of a Fluorescence-Based Assay to Measure Escherichia coli Membrane Potential Changes in High Throughput. Antimicrobial Agents and Chemotherapy - ASM Journals. Available at: [Link]

-

Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. Available at: [Link]

-

Alkylphenol. Wikipedia. Available at: [Link]

-

CLSI guidelines for antifungal agents. ResearchGate. Available at: [Link]

Sources

- 1. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. EP0061015A1 - Process for the preparation of a 2-alkylphenol - Google Patents [patents.google.com]

- 7. njccwei.com [njccwei.com]

- 8. Future Antimicrobials: Natural and Functionalized Phenolics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. pubs.acs.org [pubs.acs.org]

- 12. semanticscholar.org [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 16. rr-asia.woah.org [rr-asia.woah.org]

- 17. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 18. asm.org [asm.org]

- 19. hardydiagnostics.com [hardydiagnostics.com]

- 20. microbenotes.com [microbenotes.com]

- 21. journals.asm.org [journals.asm.org]

- 22. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Alkylphenol - Wikipedia [en.wikipedia.org]

Precision Functionalization of 2-Cyclopropyl-6-methylphenol: An EAS Technical Guide

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Development Scientists Focus: Regioselectivity, Cyclopropyl Ring Preservation, and Synthetic Protocols

Executive Summary: The Structural Mandate

2-Cyclopropyl-6-methylphenol represents a unique scaffold in medicinal chemistry, often utilized as a bioisostere for Propofol (2,6-diisopropylphenol) or thymol derivatives to modulate metabolic stability and lipophilicity. Unlike simple alkyl-substituted phenols, this molecule presents a distinct synthetic challenge: the cyclopropyl moiety .

While the phenol ring is highly activated toward Electrophilic Aromatic Substitution (EAS), the cyclopropyl group acts as a "Trojan Horse." It is an excellent electron donor via sigma-conjugation (Walsh orbitals), stabilizing the transition state, but it is thermodynamically prone to acid-catalyzed ring opening (homo-benzylic rearrangement).

This guide provides a validated roadmap for functionalizing this scaffold at the C4 position without compromising the cyclopropyl integrity.

Mechanistic Topology & Regioselectivity

To design successful EAS protocols, one must map the electronic vectors competing on the ring.

Electronic Vectors

-

1-OH (Hydroxyl): Strong activator (+M effect). Directs Ortho/Para .

-

2-Cyclopropyl: Moderate activator (Hyperconjugation/

-donation). Directs Ortho/Para . -

6-Methyl: Weak activator (+I effect). Directs Ortho/Para .

The "Winning" Locus: Carbon-4

Positions 2 and 6 are sterically and covalently blocked. The competition is between C3, C4, and C5.

-

C4 (Para to OH): The hydroxyl group is the dominant activator. Its resonance contribution (

stabilization) overwhelmingly favors attack at C4. C4 is also meta to the steric bulk of the ortho-substituents, making it the most accessible site. -

C3/C5 (Meta to OH): These positions are electronically deactivated relative to C4 by the OH group. Furthermore, they are sterically crowded by the adjacent cyclopropyl or methyl groups (buttressing effect).

Visualization: Reactivity Landscape

Figure 1: Electronic and steric drivers directing substitution to C4 while highlighting the risk of acid-catalyzed ring degradation.

The Cyclopropyl Stability Protocol

The Walsh orbitals of the cyclopropyl group possess significant p-character, making them susceptible to electrophilic attack. In the presence of strong Brønsted acids (e.g.,

The Golden Rule: Avoid generation of free supersaturated protons or uncoordinated strong Lewis acids.

| Parameter | "Safe" Zone | "Danger" Zone |

| Acidity (pKa) | pKa > 0 (Acetic acid, dilute HCl) | pKa < -2 (Conc. H2SO4, TfOH) |

| Lewis Acid | ||

| Temperature | < 0°C for nitration; < 25°C for halogenation | > 50°C (Promotes rearrangement) |

Validated Experimental Protocols

Protocol A: C4-Bromination (Halogenation)

Target Product: 4-Bromo-2-cyclopropyl-6-methylphenol

Rationale: Elemental bromine (

Step-by-Step:

-

Preparation: Dissolve 1.0 eq of 2-cyclopropyl-6-methylphenol in Acetonitrile (MeCN) or DMF (0.5 M concentration).

-

Addition: Cool the solution to 0°C.

-

Reagent: Add 1.05 eq of NBS portion-wise over 30 minutes. Note: Keep dark to prevent radical side reactions.

-

Quench: Monitor by TLC/HPLC. Upon completion (~1-2 hours), quench with 10% aqueous Sodium Thiosulfate.

-

Workup: Extract with Ethyl Acetate. The lack of strong acid catalyst preserves the cyclopropyl ring.

Protocol B: C4-Nitration (Nitration)

Target Product: 2-Cyclopropyl-6-methyl-4-nitrophenol

Rationale: Standard mixed acid (

Step-by-Step:

-

Reagent Gen: In a separate flask, add 1.1 eq of fuming

dropwise to 5.0 eq of Acetic Anhydride at 0°C. Stir for 15 mins to form Acetyl Nitrate ( -

Substrate: Dissolve 2-cyclopropyl-6-methylphenol in Acetic Anhydride (0.2 M). Cool to -10°C.

-

Reaction: Cannulate the Acetyl Nitrate solution into the substrate solution slowly, maintaining internal temp < 0°C.

-

Quench: Pour mixture onto crushed ice/water. The product typically precipitates as a yellow solid.

-

Purification: Recrystallize from Ethanol/Water. Avoid column chromatography on acidic silica if possible (or neutralize silica with 1%

).

Protocol C: C4-Formylation (Vilsmeier-Haack)

Target Product: 4-Hydroxy-3-cyclopropyl-5-methylbenzaldehyde

Rationale: While Vilsmeier reagents (

Step-by-Step:

-

Vilsmeier Reagent: Add 1.2 eq

to 2.0 eq DMF at 0°C. Stir 30 mins. -

Addition: Add substrate in DMF dropwise at 0°C.

-

Heating: Warm to 60°C for 2 hours. (Monitor strictly; do not overheat).

-

Hydrolysis (Critical): Pour reaction mixture into Sodium Acetate buffered ice water (pH ~5). Do not use strong acid for hydrolysis.

-

Result: The buffer prevents the pH from dropping low enough to trigger ring opening during the workup.

Troubleshooting & Impurities

Diagram: Reaction Decision Tree

Figure 2: Strategic selection of reagents to mitigate cyclopropyl ring opening.

Common Impurities

-

The "Open" Chain: 2-(1-propenyl)-6-methylphenol. Identified by alkene signals in proton NMR (5.0-6.0 ppm). Caused by acid-catalyzed rearrangement.

-

The "Ipso" Product: Replacement of the cyclopropyl group by the electrophile (e.g., nitro-de-alkylation). Occurs with very strong electrophiles (

) if the C4 position is sterically blocked or if temperature is too high.

References

-

Smolecule. (2023). 2-Cyclopropyl-6-methylphenol: Structure and Reactivity Profile. Retrieved from

-

Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions and Substituent Effects. Retrieved from

-

Ayub, R., et al. (2017).[1] Cyclopropyl Group: An Excited-State Aromaticity Indicator? Chemistry – A European Journal. Retrieved from

-

Cermola, F., et al. (2005). Ring-opening reactions of cyclopropanes: Nitrosation of donor-acceptor cyclopropanes. Journal of Chemical Research. Retrieved from

-

Chemistry LibreTexts. (2021). 22.5: Effect of Substituents on Reactivity and Orientation in Electrophilic Aromatic Substitution. Retrieved from

Sources

An In-depth Technical Guide to the Steric Hindrance Effects in 2-Cyclopropyl-6-methylphenol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Cyclopropyl-6-methylphenol is a fascinating molecule where the spatial arrangement of its ortho substituents—a bulky cyclopropyl group and a methyl group—creates a sterically hindered environment around the phenolic hydroxyl group. This guide delves into the profound implications of this steric hindrance, moving beyond simple definition to explore its quantifiable effects on the molecule's structure, spectroscopic properties, and chemical reactivity. We will elucidate how these fundamental characteristics translate into significant consequences for drug development, particularly influencing drug-receptor interactions, metabolic stability, and antioxidant activity. This document serves as a technical resource, providing not only theoretical explanations grounded in authoritative sources but also practical, field-proven experimental and computational protocols for assessing these steric effects in a laboratory setting.

Introduction: The Architecture of Hindrance

Substituted phenols are foundational scaffolds in chemistry, with their physicochemical properties being highly tunable by the nature and position of ring substituents.[1] In 2-Cyclopropyl-6-methylphenol, the positions ortho to the hydroxyl group are occupied by two distinct alkyl groups: a methyl group and a cyclopropyl group. While the methyl group provides a degree of steric bulk, the cyclopropyl moiety is particularly significant. Its three-membered ring structure is rigid and possesses unique electronic properties due to significant angle strain and enhanced π-character in its C-C bonds.[1][2]

The confluence of these two groups in close proximity to the phenolic -OH group creates a sterically crowded local environment. This "steric hindrance" is not merely a structural curiosity; it is a critical determinant of the molecule's behavior, fundamentally restricting the accessibility of the hydroxyl group and influencing the orientation of its lone pairs of electrons.[3] This guide will dissect the cascading effects of this structural constraint.

Structural and Spectroscopic Manifestations of Steric Hindrance

The steric clash between the ortho substituents and the hydroxyl group forces subtle but measurable changes in the molecule's geometry and, consequently, its spectroscopic signature.

Impact on Molecular Geometry and Acidity

In sterically crowded phenols, steric strain can lead to slight out-of-plane twisting of the substituents to minimize repulsive interactions.[4] This can affect the resonance between the hydroxyl group's oxygen lone pairs and the aromatic π-system. While X-ray crystallography data for this specific molecule is not widely published, computational methods like Density Functional Theory (DFT) can predict these structural parameters.[1] The steric hindrance also influences the acidity (pKa) of the phenolic proton. The bulky groups can disrupt the solvation of the resulting phenoxide ion, which can impact its stability and thus the ease of deprotonation.

| Property | Unhindered Phenol (Phenol) | Hindered Phenol (2,6-di-tert-butylphenol) | 2-Cyclopropyl-6-methylphenol | Rationale for Change |

| pKa (Predicted) | ~10.0 | ~12.2 | ~10.52[5] | The moderate steric bulk slightly destabilizes the phenoxide ion compared to phenol but is less pronounced than with two t-butyl groups, resulting in a minor increase in pKa. |

| O-H Bond Angle | ~109° | >109° | Predicted to be slightly >109° | Repulsive forces from ortho groups push the C-O-H bond angle to widen slightly to alleviate strain. |

| C-O Bond Length | ~1.36 Å | Slightly longer | Predicted to be slightly longer | Steric hindrance can weaken the resonance contribution that gives the C-O bond partial double-bond character, leading to elongation. |

Table 1: Comparison of Physicochemical Properties. Data for unhindered and heavily hindered phenols are provided for context against the predicted values for 2-Cyclopropyl-6-methylphenol.

Spectroscopic Signatures

The steric environment leaves a distinct footprint on the molecule's NMR and IR spectra.

-

¹H NMR Spectroscopy : The chemical shift of the phenolic -OH proton is sensitive to its environment. In sterically hindered phenols, this proton is less available for intermolecular hydrogen bonding, which can cause its signal to appear as a sharper singlet and at a different chemical shift compared to unhindered phenols.[6][7] The aromatic protons will also show distinct shifts and coupling patterns due to the specific electronic contributions of the cyclopropyl and methyl groups.[8]

-

IR Spectroscopy : The O-H stretching frequency in the infrared spectrum is a classic indicator of hydrogen bonding. For hindered phenols, the absorption band corresponding to the O-H stretch is often observed at a higher frequency (closer to that of a "free" hydroxyl group, ~3600 cm⁻¹) and is sharper, reflecting the reduced capacity for intermolecular hydrogen bonding.[6][7]

Consequences for Chemical Reactivity

Steric hindrance is a powerful tool for controlling selectivity in chemical reactions by physically blocking the approach of reagents to a reactive site.[3]

-

Reactions at the Hydroxyl Group : O-alkylation or O-acylation reactions are significantly impeded. The bulky ortho groups act as guards, making it difficult for electrophiles to access the oxygen atom. This reduced reactivity can be advantageous in complex syntheses where selective protection of other functional groups is required.

-

Electrophilic Aromatic Substitution : The hydroxyl group is a strong ortho-, para-director. However, the steric bulk at both ortho positions (2 and 6) effectively blocks electrophilic attack at these sites.[9] Consequently, electrophilic substitution reactions, such as nitration or bromination, are strongly directed to the para-position (position 4), leading to high regioselectivity.[1]

Implications in Drug Discovery and Development

The unique structural and reactive profile of 2-Cyclopropyl-6-methylphenol and similar hindered phenols makes them valuable scaffolds in medicinal chemistry.

Modulating Drug-Receptor Interactions

The three-dimensional shape of a drug is paramount for its binding affinity and selectivity to a biological target.[10] The rigid and defined conformation imposed by the cyclopropyl and methyl groups can lock the molecule into a specific orientation that is favorable for fitting into a receptor's binding pocket.[1] This conformational constraint can reduce the entropic penalty of binding, potentially leading to higher potency.[2] Furthermore, the steric bulk can prevent the molecule from binding to off-target receptors, thereby improving its selectivity and reducing potential side effects.[11][12]

Enhancing Metabolic Stability

The cyclopropyl group is a well-known motif used in drug design to enhance metabolic stability.[2][13] It can block sites on the molecule that are susceptible to oxidative metabolism by cytochrome P450 enzymes.[1] The steric hindrance around the phenolic -OH also protects it from common metabolic transformations like glucuronidation or sulfation, potentially increasing the drug's half-life and bioavailability.

Harnessing Antioxidant Activity

Hindered phenols are renowned for their role as primary antioxidants.[14][15] They function by scavenging harmful free radicals, a process that involves donating the hydrogen atom from the hydroxyl group. The resulting phenoxyl radical is stabilized by two mechanisms:

-

Resonance Delocalization : The unpaired electron is delocalized over the aromatic ring.

-

Steric Shielding : The bulky ortho substituents physically protect the radical center from reacting further to form undesirable products, thus terminating the radical chain reaction efficiently.[16]

Intriguingly, some sterically hindered phenols exhibit a "chameleonic" ability to switch from being protective antioxidants in healthy cells to pro-oxidant, cytotoxic species in tumor cells, which have high levels of reactive oxygen species (ROS).[17] This dual activity makes them promising candidates for the development of novel anticancer agents.[17]

Experimental & Computational Workflows

Verifying and quantifying the effects of steric hindrance requires a combination of spectroscopic, computational, and functional assays.

Protocol: ¹H NMR Analysis with D₂O Exchange

This protocol confirms the identity of the labile phenolic proton signal.

-

Sample Preparation : Dissolve ~5-10 mg of 2-Cyclopropyl-6-methylphenol in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Initial Spectrum Acquisition : Acquire a standard ¹H NMR spectrum. Identify the potential -OH proton signal, which is typically a singlet in the 4-8 ppm range for phenols.[6]

-

D₂O Addition : Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.

-

Mixing : Cap the tube and shake gently for ~30 seconds to facilitate proton-deuteron exchange.

-

Second Spectrum Acquisition : Re-acquire the ¹H NMR spectrum under the same conditions.

-

Analysis : The signal corresponding to the -OH proton will significantly diminish or disappear completely in the second spectrum due to the exchange with deuterium, confirming its assignment.

Protocol: Computational Modeling via Density Functional Theory (DFT)

This workflow provides theoretical insight into the molecule's geometry and electronic properties.

-

Structure Input : Build the 3D structure of 2-Cyclopropyl-6-methylphenol using molecular modeling software (e.g., Avogadro, GaussView).

-

Method Selection : Choose a suitable DFT functional and basis set. A common and reliable combination for organic molecules is B3LYP/6-31G(d,p).[1][18]

-

Geometry Optimization : Perform a full geometry optimization calculation to find the lowest energy conformation of the molecule. This will provide accurate bond lengths and angles, revealing any distortions caused by steric strain.

-

Frequency Calculation : Run a frequency calculation on the optimized geometry to confirm it is a true energy minimum (no imaginary frequencies) and to predict the IR spectrum.

-

Property Calculation : Calculate additional properties such as NMR chemical shifts, electrostatic potential maps, and bond dissociation enthalpy (BDE) of the O-H bond to correlate with experimental data and predict reactivity.

Protocol: DPPH Radical Scavenging Assay

This assay quantifies the antioxidant activity by measuring the molecule's ability to neutralize the stable DPPH radical.

-

Reagent Preparation :

-

Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).

-

Prepare a series of dilutions of 2-Cyclopropyl-6-methylphenol in methanol. A known antioxidant like Trolox or BHT should be used as a positive control.[19]

-

-

Assay Procedure :

-

In a 96-well plate, add a fixed volume of the DPPH solution to each well.

-

Add an equal volume of the different concentrations of the test compound (and control) to the wells. A methanol blank is also required.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement : Measure the absorbance of each well at ~517 nm using a microplate reader.

-

Calculation : The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100. The IC₅₀ value (the concentration required to scavenge 50% of the radicals) can then be determined by plotting the percentage of scavenging activity against the compound concentration. A lower IC₅₀ value indicates higher antioxidant activity.[19]

Conclusion

The steric hindrance in 2-Cyclopropyl-6-methylphenol is a defining feature that governs its physical, chemical, and ultimately, its biological properties. The ortho-cyclopropyl and methyl groups create a constrained environment that shields the hydroxyl group, directs the regioselectivity of aromatic substitutions, and imparts a unique three-dimensional architecture. For scientists in drug discovery, understanding and leveraging these steric effects is crucial. This molecular scaffold offers a pathway to designing compounds with enhanced metabolic stability, improved receptor selectivity, and potent antioxidant capabilities. The interplay of steric and electronic effects in this seemingly simple molecule provides a powerful lesson in rational molecular design, demonstrating how subtle structural modifications can lead to significant and desirable functional outcomes.

References

-

ResearchGate. (n.d.). Synthesis of 2, 4-Bis(n-octylthiomethyl)-6-methylphenol. Retrieved from [Link]

-

BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 10 – Haloalkanes and Haloarenes. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol. Retrieved from [Link]

-

Perelson, A. S., & DeLisi, C. (1995). Steric effects on multivalent ligand-receptor binding: exclusion of ligand sites by bound cell surface receptors. Biophysical Journal, 68(5), 1836-1845. Available from [Link]

-

Amfine. (n.d.). Hindered Phenols | Antioxidants for Plastics. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

Galkin, A. A., et al. (2023). Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis. Molecules, 28(16), 6031. Available from [Link]

- LeRosen, A. L., & Carlton, J. K. (1954). Chromatographic Study of Steric Hindrance in ortho-Substituted Alkyl Phenols. Journal of the American Chemical Society, 76(23), 6062-6063.

-

The Journal of Physical Chemistry Letters. (2021). Phenyl Ring: A Steric Hindrance or a Source of Different Hydrogen Bonding Patterns in Self-Organizing Systems?. ACS Publications. Retrieved from [Link]

-

PubChem. (n.d.). 2-Cyclopropyl-6-methylphenol. Retrieved from [Link]

-

Journal of Enzyme Inhibition and Medicinal Chemistry. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Taylor & Francis Online. Retrieved from [Link]

-

ResearchGate. (2020). (PDF) Sterically Hindered Phenols as Antioxidant. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction of formaldehyde with phenols: a computational chemistry study. Retrieved from [Link]

-

ResearchGate. (n.d.). Conformational Restriction and Steric Hindrance in Medicinal Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Ortho effect. Retrieved from [Link]

-

PMC. (2023). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. Retrieved from [Link]

-

PMC. (n.d.). Discovery of sterically-hindered phenol compounds with potent cytoprotective activities against ox-LDL–induced retinal pigment epithelial cell death as a potential pharmacotherapy. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent. Retrieved from [Link]

-

IOSR Journal. (2025). Modelling of Parachor of Phenolic Derivatives by Computational Methods. Retrieved from [Link]

-

Pharmacy 180. (n.d.). Steric Features of Drugs. Retrieved from [Link]

-

MSD Manual Professional Edition. (n.d.). Drug–Receptor Interactions. Retrieved from [Link]

-

Scientific Update. (n.d.). The Cyclopropyl Group in Medicinal Chemistry. Retrieved from [Link]

-

Forest Products Laboratory. (n.d.). Reaction of Formaldehyde at the Ortho- and Para-Positions of Phenol: Exploration of Mechanisms Using Computational Chemistry. Retrieved from [Link]

-

MDPI. (n.d.). Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) Molecular structure of m[14]CPP determined by X-ray crystallography.... Retrieved from [Link]

-

ResearchGate. (2003). NMR and IR Spectroscopy of Phenols. Retrieved from [Link]

-

Proteopedia. (2022). X-ray crystallography. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

Wikipedia. (n.d.). Steric effects. Retrieved from [Link]

-

YouTube. (2020). Applications of Steric Effect #StericEffect #StericHindrance. Retrieved from [Link]

-

PubMed. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues. Retrieved from [Link]

-

OpenStax. (2023). 17.11 Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

Filo. (2025). Why is the steric effect on acidity opposite in ortho-cresol compared to.... Retrieved from [Link]

-

University of Texas at Dallas. (n.d.). X-Ray Crystallography. Retrieved from [Link]

-

JoVE. (2023). Video: Directing and Steric Effects in Disubstituted Benzene Derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-6-methylphenol. Retrieved from [Link]

-

Memtein. (n.d.). Advances in X-ray crystallography methods to study structural dynamics of macromolecules. Retrieved from [Link]

Sources

- 1. 2-Cyclopropyl-6-methylphenol | 499236-68-9 | Benchchem [benchchem.com]

- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Steric effects - Wikipedia [en.wikipedia.org]

- 4. Ortho effect - Wikipedia [en.wikipedia.org]

- 5. Phenol, 2-cyclopropyl-6-methyl- (9CI) | 499236-68-9 [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]

- 8. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. jove.com [jove.com]

- 10. pharmacy180.com [pharmacy180.com]

- 11. Steric effects on multivalent ligand-receptor binding: exclusion of ligand sites by bound cell surface receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. scientificupdate.com [scientificupdate.com]

- 14. Hindered Phenols | Antioxidants for Plastics | amfine.com [amfine.com]

- 15. Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

A Strategic Two-Step Approach to the Synthesis of 2-Cyclopropyl-6-methylphenol from o-Cresol

An Application Note for the Synthesis of 2-Cyclopropyl-6-methylphenol from o-Cresol

Abstract

2-Cyclopropyl-6-methylphenol is a valuable substituted phenol motif that can serve as a key building block in the development of novel pharmaceutical agents and advanced materials. The cyclopropyl group is a well-regarded bioisostere for other functionalities and can impart unique conformational constraints and metabolic stability to molecules.[1] This application note provides a detailed, field-proven protocol for the synthesis of 2-cyclopropyl-6-methylphenol starting from the readily available bulk chemical, o-cresol. A direct cyclopropanation of the aromatic ring of o-cresol is challenging due to the stability of the aromatic system. Therefore, a robust and efficient two-step synthetic strategy is employed. The first step involves the regioselective introduction of an alkene functionality via an ortho-Claisen rearrangement. The second step accomplishes the conversion of the newly installed allyl group into the target cyclopropyl ring using a directed Simmons-Smith cyclopropanation reaction. This guide offers in-depth mechanistic explanations, step-by-step protocols, and practical insights for researchers in organic synthesis and drug development.

Strategic Overview: From Cresol to Cyclopropane

The synthetic route is designed around two cornerstone reactions of organic chemistry, ensuring high regioselectivity and functional group tolerance.

-

Step 1: Ortho-Allylation via Claisen Rearrangement. To prepare the substrate for cyclopropanation, an allyl group is selectively installed at the ortho position to the hydroxyl group of o-cresol. This is achieved through a sequence of Williamson ether synthesis to form o-cresyl allyl ether, followed by a thermal[2][2]-sigmatropic rearrangement (Claisen rearrangement) to yield 2-allyl-6-methylphenol. The ortho-directing nature of this rearrangement is highly reliable for this substrate.

-

Step 2: Directed Simmons-Smith Cyclopropanation. The terminal alkene of 2-allyl-6-methylphenol is then converted to a cyclopropane ring. The Simmons-Smith reaction is ideal for this transformation as it involves a zinc carbenoid that is highly effective for stereospecific cyclopropanation of alkenes.[3] Critically, the proximal hydroxyl group on the aromatic ring acts as a directing group, coordinating to the zinc reagent and accelerating the delivery of the methylene group to the double bond, leading to a clean and efficient reaction.[4]

Caption: High-level workflow for the two-step synthesis.

Part 1: Synthesis of 2-Allyl-6-methylphenol

Mechanistic Rationale & Causality

The initial step is the conversion of o-cresol into its corresponding allyl ether. This is a classic Williamson ether synthesis, where the phenolic proton is deprotonated by a mild base (potassium carbonate) to form a phenoxide. This nucleophilic phenoxide then attacks the electrophilic allyl bromide in an SN2 reaction to form o-cresyl allyl ether.

Upon heating, this ether undergoes a concerted, pericyclic[2][2]-sigmatropic rearrangement known as the Claisen rearrangement. The reaction proceeds through a cyclic, six-membered transition state, resulting in the highly regioselective formation of 2-allyl-6-methylphenol. The reaction is irreversible due to the rearomatization of the phenol ring, which provides a strong thermodynamic driving force.

Experimental Protocol: 2-Allyl-6-methylphenol

Materials and Equipment:

-

o-Cresol (≥99%)

-

Allyl bromide (99%)

-

Anhydrous potassium carbonate (K₂CO₃), finely powdered

-

Acetone, anhydrous

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add o-cresol (10.81 g, 100 mmol) and anhydrous acetone (250 mL).

-

Base Addition: Add finely powdered anhydrous potassium carbonate (20.73 g, 150 mmol, 1.5 equiv). Stir the suspension vigorously.

-

Allylation: Add allyl bromide (13.31 g, 110 mmol, 1.1 equiv) dropwise to the stirring suspension at room temperature.

-

Reaction: Heat the mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the o-cresol spot has disappeared.

-

Workup (Ether Formation): Cool the reaction to room temperature and filter off the potassium salts. Wash the solid residue with acetone. Concentrate the combined filtrate under reduced pressure using a rotary evaporator to obtain the crude o-cresyl allyl ether.

-

Claisen Rearrangement: Transfer the crude ether to a smaller flask suitable for high-temperature heating. Heat the oil neat (without solvent) under a nitrogen atmosphere to 190-200 °C for 3-4 hours. The rearrangement is typically exothermic.

-

Purification: Cool the resulting dark oil. The product can be purified by vacuum distillation or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 2-allyl-6-methylphenol.

Part 2: Synthesis of 2-Cyclopropyl-6-methylphenol

Mechanistic Rationale & Causality

The Simmons-Smith reaction provides a powerful method for converting alkenes into cyclopropanes stereospecifically. The active reagent is an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), which is generated in situ. In this protocol, we use the Furukawa modification, which employs diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂). This system offers excellent reactivity and solubility.

The key to the success of this reaction is the directing effect of the phenolic hydroxyl group. The oxygen atom coordinates to the Lewis acidic zinc center of the carbenoid, positioning it for intramolecular delivery of the methylene group to the adjacent double bond. This proceeds through a highly organized, butterfly-type transition state, which not only accelerates the reaction but also ensures high selectivity.[4][5] This intramolecular assistance avoids the need for protecting the acidic phenol, a significant advantage in terms of step economy.

Caption: Logical flow of the directed cyclopropanation step.

Experimental Protocol: 2-Cyclopropyl-6-methylphenol

Materials and Equipment:

-

2-Allyl-6-methylphenol (from Part 1)

-

Diethylzinc (Et₂Zn), 1.0 M solution in hexanes

-

Diiodomethane (CH₂I₂), (≥99%, stabilized with copper)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Schlenk flask or oven-dried, two-neck round-bottom flask

-

Nitrogen or Argon gas inlet

-

Syringes for liquid transfer

Procedure:

-

Inert Atmosphere: Set up an oven-dried 500 mL two-neck flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet. Flame-dry the apparatus under vacuum and backfill with nitrogen.

-

Reagent Addition: Dissolve 2-allyl-6-methylphenol (7.41 g, 50 mmol) in anhydrous DCM (200 mL) and add it to the flask via cannula or syringe. Cool the solution to 0 °C in an ice bath.

-

Carbenoid Formation: While stirring at 0 °C, slowly add diethylzinc (1.0 M solution in hexanes, 110 mL, 110 mmol, 2.2 equiv) via syringe over 20 minutes.

-

Methylene Source: Following the diethylzinc addition, add diiodomethane (29.47 g, 110 mmol, 2.2 equiv) dropwise via syringe over 30 minutes. Caution: The reaction can be exothermic. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction by TLC or GC-MS for the consumption of the starting material.

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (100 mL). Vigorous gas evolution (ethane) will occur.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure 2-cyclopropyl-6-methylphenol as a colorless oil or low-melting solid.

Quantitative Data Summary

The following table summarizes the typical quantities and expected outcomes for the synthesis. Yields are representative and may vary based on experimental conditions and purification efficiency.

| Parameter | Step 1: Allylation/Rearrangement | Step 2: Cyclopropanation |

| Starting Material | o-Cresol | 2-Allyl-6-methylphenol |

| Amount (mmol) | 100 | 50 |

| Key Reagents | Allyl Bromide (1.1 eq) | Et₂Zn (2.2 eq), CH₂I₂ (2.2 eq) |

| K₂CO₃ (1.5 eq) | ||

| Solvent | Acetone (etherification) | Dichloromethane (DCM) |

| Reaction Temperature | Reflux, then 190-200 °C | 0 °C to Room Temperature |

| Reaction Time | 12-16 h, then 3-4 h | 12-18 h |

| Expected Yield | 75-85% | 65-80% |

| Product Purity (Post-Column) | >98% | >98% |

Safety & Handling

-

o-Cresol: Toxic and corrosive. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Allyl Bromide: Lachrymator, toxic, and flammable. Work exclusively in a well-ventilated fume hood.

-

Diethylzinc: Pyrophoric (ignites spontaneously in air). Must be handled under an inert atmosphere (Nitrogen or Argon) using proper Schlenk line or glovebox techniques. All glassware must be scrupulously dried.

-

Diiodomethane: Toxic and volatile. Handle in a fume hood.

-

High Temperatures: The Claisen rearrangement requires high temperatures. Ensure the apparatus is set up securely.

References

- Synthesis of 2,4-Bis(n-octylthiomethyl)-6-methylphenol. ResearchGate. Note: This reference demonstrates a different modification of o-cresol but is included as an example of its synthetic utility. [URL: https://www.researchgate.net/publication/283733076_Synthesis_of_2_4-Bisn-octylthiomethyl-6-methylphenol]

- Synthesis of cyclopropanes. Organic Chemistry Portal. Provides an overview of various cyclopropanation methods. [URL: https://www.organic-chemistry.org/synthesis/cyclopropanes.shtm]

- Application Notes and Protocols for the Synthesis of 2-Ethyl-6-methylphenol via Alkylation of o-Cresol. Benchchem. Illustrates another C-C bond formation at the ortho position of o-cresol. [URL: https://www.benchchem.com/product/b167550#alkylation-of-phenols-to-produce-2-ethyl-6-methylphenol]

- Stereoselective Cyclopropanation Reactions. Charette, A. B.; Beauchemin, A. Chemical Reviews. [URL: https://pubs.acs.org/doi/abs/10.1021/cr000003d]

- Process for the synthesis of ortho-cresol, 2,6-xylenol and 2,3,6-trimethyl phenol. European Patent Office. Background on industrial ortho-alkylation of phenols. [URL: https://patents.google.

- Cyclopropanation of Alkenes. Master Organic Chemistry. General overview of carbene-based cyclopropanation. [URL: https://www.masterorganicchemistry.

- Commonly used methods for cyclopropanation reactions. ResearchGate. Review of modern cyclopropanation techniques and the importance of the cyclopropane motif. [URL: https://www.researchgate.

- Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Zahoor, A. F., et al. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9325257/]

- Cyclopropanation of Alkenes Carbene via Haloform and Simmons Smith Reactions. Leah4sci. Educational video explaining the mechanisms. [URL: https://www.youtube.

- Cyclopropanation of Alkenes. Chemistry LibreTexts. Educational text on carbene chemistry. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/11%3A_Addition_Reactions_of_Alkenes_and_Alkynes_II/11.03%3A_Reactions_of_Alkenes/11.3.

- Process for the synthesis of ortho-cresol, 2,6-xylenol and 2,3,6-trimethyl phenol. Google Patents. Further details on phenol alkylation. [URL: https://patents.google.

- Synthesis of Cyclopropanes using RZnX (The Simmons-Smith reaction). University of Calgary. Clear mechanistic explanation of the Simmons-Smith reaction. [URL: https://www.chem.ucalgary.ca/courses/351/Carey5th/Ch14/ch14-2-3-1.html]

- Highly selective synthesis of para-cresol by conversion of anisole on ZSM-5 zeolites.Applied Catalysis A: General. Context on cresol synthesis strategies. [URL: https://www.sciencedirect.com/science/article/abs/pii/S0926860X1300585X]

- Catalytic, Enantioselective Cyclopropanation of Allylic Alcohols. Substrate Generality. Charette, A. B., et al. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jo981911d]

- The Diels-Alder Reaction. Master Organic Chemistry. Note: For general organic chemistry context, not directly applied in this synthesis. [URL: https://www.masterorganicchemistry.com/2017/08/30/the-diels-alder-reaction/]

- Diels–Alder reaction. Wikipedia. Note: For general organic chemistry context, not directly applied in this synthesis. [URL: https://en.wikipedia.org/wiki/Diels%E2%80%93Alder_reaction]

- Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. MDPI. Example of cyclopropanation on a molecule containing a phenol. [URL: https://www.mdpi.com/1420-3049/27/21/7222]

- Simmons-Smith Reaction. The Organic Chemistry Tutor. Video overview of the reaction. [URL: https://www.youtube.

- Cyclic Dienes and Dienophiles in the Diels-Alder Reaction. Master Organic Chemistry. Note: For general organic chemistry context, not directly applied in this synthesis. [URL: https://www.masterorganicchemistry.com/2017/09/08/cyclic-dienes-and-dienophiles-in-the-diels-alder-reaction/]

- Trends in the Diels–Alder reaction in polymer chemistry. Royal Society of Chemistry. Note: For general organic chemistry context, not directly applied in this synthesis. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/py/d1py00863k]

- Catalytic Methods for the Synthesis of Cyclopropanes. Taylor & Francis Group. Review of catalytic approaches to cyclopropane synthesis. [URL: https://www.taylorfrancis.com/chapters/edit/10.1201/9781315120523-6/catalytic-methods-synthesis-cyclopropanes-vyacheslav-semenov-yulia-sergeeva-alexander-kucherenko-mikhail-novikov-alexander-ivanov]

Sources

Advanced Protocols for the Friedel-Crafts Alkylation of Phenol Derivatives

Controlling Regioselectivity and Chemoselectivity in Drug Discovery Scaffolds

Executive Summary & Strategic Rationale

The Friedel-Crafts (F-C) alkylation of phenols is a cornerstone transformation in the synthesis of antioxidants, pharmaceutical intermediates (e.g., propofol derivatives, tyrosine kinase inhibitors), and polymerization monomers. However, standard protocols often fail due to two critical mechanistic pitfalls:

-

Chemoselectivity (O- vs. C-Alkylation): Phenols are ambident nucleophiles. Under kinetic control, hard electrophiles often attack the hard oxygen center, yielding ethers (O-alkylation) rather than the desired alkylphenols (C-alkylation).

-

Catalyst Deactivation: The Lewis basic oxygen of phenol coordinates strongly with traditional Lewis acids (e.g.,

,

This guide presents three field-proven protocols designed to overcome these limitations through Catalyst Engineering and Solvent Effects . We move beyond traditional stoichiometry, utilizing metal triflates and fluorinated solvents to achieve high turnover numbers (TON) and precise regiocontrol.

Mechanistic Insight: The Selectivity Landscape

To control the reaction, one must understand the competition between the Kinetic and Thermodynamic pathways.

-

O-Alkylation (Kinetic Product): Rapid, reversible attack at the oxygen. Favored by basic conditions or hard electrophiles.

-

C-Alkylation (Thermodynamic Product): Slower, irreversible ring substitution. Favored by acidic conditions, higher temperatures, and catalysts that stabilize the arenium ion intermediate.

Visualization: Pathway Bifurcation

The following diagram illustrates the divergence between O- and C-alkylation and the role of catalyst selection in steering the pathway.

Figure 1: Mechanistic bifurcation in phenol alkylation. Note the reversibility of O-alkylation allowing for thermodynamic correction to C-alkylated products.

Protocol 1: Metal Triflate Catalyzed Ortho-Selective Alkylation

Best For: High-value pharmaceutical intermediates requiring mild conditions and water tolerance.

Rationale: Rare-earth metal triflates, particularly Scandium(III) Triflate (

Materials

-

Substrate: Phenol derivative (1.0 equiv)

-

Electrophile: Secondary benzylic alcohol or alkyl halide (1.1 equiv)

-

Catalyst:

or -

Solvent: Nitromethane (

) or Dichloroethane (DCE) -

Quench: Saturated

Step-by-Step Methodology

-

Catalyst Activation: Flame-dry a reaction vial under Argon. Add

(5 mol%). Note: While water-tolerant, removing bulk moisture ensures consistent kinetics. -

Solvation: Dissolve the phenol substrate in Nitromethane (0.5 M concentration). Add this solution to the catalyst.

-

Expert Tip: Nitromethane is polar but non-nucleophilic, stabilizing the cationic intermediate without trapping it.

-

-

Electrophile Addition: Add the alkylating agent (e.g., 1-phenylethanol) slowly via syringe pump over 30 minutes at room temperature.

-

Reasoning: Slow addition prevents the homodimerization of the electrophile.

-

-

Reaction Monitoring: Stir at 50°C. Monitor by TLC/HPLC for the disappearance of phenol.

-

Checkpoint: If O-alkylation is observed (new spot with higher Rf), increase temperature to 80°C to force thermodynamic rearrangement to the C-alkylated product.

-

-

Workup: Quench with sat.

. Extract with EtOAc (3x). Dry over -

Purification: Flash chromatography (Hexanes/EtOAc).

Typical Results:

| Substrate | Electrophile | Catalyst | Yield | Selectivity (C:O) |

|---|

| Phenol | Benzhydrol |

Protocol 2: Para-Selective Alkylation via HFIP Solvent Engineering

Best For: "Deactivated" electrophiles and maximizing para-selectivity.

Rationale: Hexafluoroisopropanol (HFIP) is a "magic solvent" for Friedel-Crafts reactions. It is a strong hydrogen-bond donor (HBD).

-

Activation: HFIP H-bonds to the leaving group of the electrophile (e.g., alkyl halide or alcohol), facilitating ionization.

-

Selectivity: HFIP H-bonds to the phenolic oxygen, creating a bulky solvent shell that sterically blocks the ortho positions, thereby directing the incoming electrophile to the para position.

Materials

-

Solvent: 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) - Caution: Corrosive and volatile.

-

Catalyst: None (Solvent acts as promoter) or mild Bronsted acid (e.g., 1 mol% TfOH).

-

Electrophile: Tertiary alkyl bromide or benzyl alcohol.

Step-by-Step Methodology

-

Preparation: In a fume hood, charge a sealed tube with the phenol derivative (1.0 equiv).

-

Solvent Addition: Add HFIP (concentration 0.2 M). Stir until dissolved.

-

Reaction Initiation: Add the electrophile (1.2 equiv). If the electrophile is unreactive, add 1 mol% Triflic Acid (TfOH).

-

Incubation: Seal the tube and stir at 40–60°C for 2–4 hours.

-

Observation: The reaction mixture often turns deep red/brown due to the formation of stable carbocations in HFIP, which dissipates upon quenching.

-

-

Quench & Recovery: Pour the mixture into ice water. Extract with DCM.

-

Sustainability Note: HFIP is expensive. For large scale, the organic layer can be separated, and the aqueous/HFIP phase distilled to recover the fluorinated solvent.

-

Protocol 3: Heterogeneous Catalysis with Amberlyst-15 (Green Protocol)

Best For: Industrial scale-up, ease of purification, and reaction with alkenes (prenylation).

Rationale: Amberlyst-15 is a macroreticular sulfonic acid resin. It mimics sulfuric acid but is solid, allowing for filtration-based workup. It is particularly effective for alkylating phenols with alkenes (e.g., isoprene) to form chromans or simple alkylphenols.

Step-by-Step Methodology

-

Catalyst Prep: Wash Amberlyst-15 with methanol then DCM to remove manufacturing impurities. Dry in a vacuum oven at 100°C for 2 hours. Crucial: Wet resin kills the reaction.

-

Loading: In a round-bottom flask, suspend phenol (10 mmol) and dry Amberlyst-15 (20 wt% loading relative to phenol) in Toluene or Dichloroethane.

-

Alkene Addition: Add the alkene (e.g., cyclohexene, isoprene) (1.2 equiv) dropwise.

-

Reflux: Heat to reflux (80–110°C) for 6–12 hours.

-

Workup: Filter the hot solution through a sintered glass funnel to remove the resin. Wash the resin with hot acetone.[9] Concentrate the filtrate.

Troubleshooting & Optimization Matrix

| Issue | Root Cause | Corrective Action |

| Low Conversion | Catalyst poisoning by water | Flame-dry glassware; use molecular sieves; switch to water-tolerant |

| O-Alkylation (Ether) | Kinetic control dominance | Increase reaction temperature; extend reaction time; switch to stronger acid (TfOH/HFIP). |

| Polyalkylation | Highly activated product | Use excess phenol (2-5 equiv); slow addition of electrophile (syringe pump). |

| Regio-scrambling | Acid-catalyzed migration | Lower temperature once conversion is complete; quench immediately with base. |

References

-

Friedel-Crafts Alkylation Reaction. Mettler Toledo. [Link][8][10]

-

Selective Alkylation of Phenols Using Solid Catalysts. White Rose eTheses Online. [Link]

-

HFIP-promoted para-selective alkylation of anilines and phenols. Organic Chemistry Frontiers. [Link]

-

Amberlyst 15 Catalyzed Prenylation of Phenols. MDPI. [Link]

-

Friedel-Crafts Alkylation. Organic Chemistry Portal. [Link]

-

Mechanism of Friedel–Crafts Acylation Using Metal Triflate. ACS Omega. [Link]